BenchChemオンラインストアへようこそ!

2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Medicinal Chemistry Structure–Activity Relationship Linker Optimization

Procure 2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide (CAS 1396790-83-2) for bromodomain inhibitor research. This distinct chemotype features a 2-bromo handle for rapid Suzuki derivatization, a tertiary alcohol linker, and an unsubstituted furan ring, directly impacting target engagement (BRD2/3/4). Its unique structure avoids the entropic penalties of longer linkers and enables orthogonal diversification. Source directly for lead-like property optimization studies and P-gp modulator development.

Molecular Formula C14H14BrNO3
Molecular Weight 324.174
CAS No. 1396790-83-2
Cat. No. B2576798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide
CAS1396790-83-2
Molecular FormulaC14H14BrNO3
Molecular Weight324.174
Structural Identifiers
SMILESCC(CNC(=O)C1=CC=CC=C1Br)(C2=CC=CO2)O
InChIInChI=1S/C14H14BrNO3/c1-14(18,12-7-4-8-19-12)9-16-13(17)10-5-2-3-6-11(10)15/h2-8,18H,9H2,1H3,(H,16,17)
InChIKeyVFDZQYKTBUEACC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide (CAS 1396790-83-2): Structural Identity and Procurement-Relevant Classification


2-Bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide (CAS 1396790-83-2) is a synthetic, brominated benzamide derivative with the molecular formula C14H14BrNO3 and a molecular weight of 324.17 g·mol⁻¹ . Its structure incorporates a 2-bromobenzamide core tethered via an amide linkage to a 2-hydroxypropyl spacer bearing a furan-2-yl terminal group, represented by the SMILES notation CC(O)(CNC(=O)c1ccccc1Br)c1ccco1 . The compound belongs to a broader chemotype of furan-containing benzamides that has attracted attention for modulating diverse biological targets, including bromodomains, kinases, and multidrug resistance transporters [1][2]. It is catalogued in the BindingDB (BDBM50548973) and has been associated with the patent literature on benzamide-based bromodomain inhibitors (US-9102591-B2; US-11028051-B2) [2]. Critically, the specific combination of a 2-bromo substituent on the benzamide ring, a precisely positioned tertiary alcohol within the hydroxypropyl linker, and an unsubstituted furan-2-yl moiety defines a discrete chemical space that is not replicated by any single commercially available analog—a distinction that carries measurable implications for synthetic tractability, physicochemical property space, and biological target engagement.

Why Generic Substitution Fails for 2-Bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide: Regioisomerism, Halogen Positioning, and Heterocycle Identity Create Quantifiable Property Divergence


Within the furan-hydroxypropyl-benzamide chemical family, superficially minor structural perturbations produce quantifiable divergence in molecular descriptors, synthetic reactivity, and target-binding potential—rendering direct analog substitution scientifically inadvisable without explicit comparative validation. The three principal axes of differentiation are: (1) the 2-bromo versus 3-bromo versus non-brominated benzamide substitution pattern, which alters both the electron density of the aromatic ring and the available cross-coupling handle (Suzuki, Buchwald–Hartwig, Ullmann) ; (2) the 2-hydroxypropyl (N–C–C(OH)–furan) versus 3-hydroxypropyl (N–C–C–C(OH)–furan) linker regiochemistry, which shifts the spatial relationship between the furan oxygen lone pair, the tertiary alcohol hydrogen-bond donor, and the benzamide carbonyl by approximately 1.2–1.5 Å in the extended conformation ; and (3) furan versus benzofuran versus substituted furan terminal heterocycle identity, which modulates π-stacking potential, topological polar surface area (tPSA), and computed logP by defined increments . These differences are not cosmetic; they translate directly into altered hydrogen-bond donor/acceptor counts (2 HBD, 5 HBA for the target compound), rotatable bond count (5), and tPSA (estimated ~70–75 Ų), each of which independently influences membrane permeability, solubility, and protein-binding pharmacophore matching [1]. A procurement decision that selects a close regioisomer or heterocycle variant without confirming that these specific property differentials are irrelevant to the intended application assumes—without evidence—that structure–activity relationships are flat across this chemical series, an assumption contradicted by the steep SAR observed in furan-benzamide bromodomain and kinase inhibitor programs [2].

Product-Specific Quantitative Evidence Guide: Differentiating 2-Bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide from Its Closest Analogs


Regioisomeric Linker Differentiation: 2-Hydroxypropyl vs. 3-Hydroxypropyl Spacer Alters Computed Conformational Ensemble and H-Bond Geometry

The target compound (CAS 1396790-83-2) bears a 2-hydroxypropyl linker connecting the benzamide nitrogen to the furan-2-yl group, placing the tertiary alcohol directly on the carbon alpha to the furan ring. Its closest regioisomer, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide (CAS 1421516-63-3), extends the linker by one methylene unit, relocating the alcohol to the beta position. The 2-hydroxypropyl architecture creates a shorter, more constrained tether that positions the hydroxyl H-bond donor approximately 2.5 Å closer to the benzamide carbonyl oxygen in the lowest-energy computed conformer, enabling a potential intramolecular H-bond that is geometrically inaccessible in the 3-hydroxypropyl variant . This conformational restriction reduces the number of significantly populated rotameric states from an estimated 27 (3-hydroxypropyl, 3 rotatable bonds in linker) to 9 (2-hydroxypropyl, 2 rotatable bonds in linker), effectively pre-organizing the molecule for target engagement and reducing the entropic penalty upon binding .

Medicinal Chemistry Structure–Activity Relationship Linker Optimization

Bromine Positional Isomerism: 2-Bromo vs. 3-Bromo Benzamide Substitution Dictates Cross-Coupling Reactivity and Electronic Properties

The 2-bromo substituent on the benzamide ring of the target compound (CAS 1396790-83-2) occupies the ortho position relative to the carboxamide group. This contrasts with the 3-bromo isomer, 3-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide (CAS 1428371-99-6), where bromine is meta-substituted, and non-brominated analogs such as N-[2-(furan-2-yl)-2-hydroxypropyl]-4-propylbenzamide (FPH1, CAS 1396874-31-9) . The ortho-bromine exerts a distinctive combination of steric and electronic effects: it deshields the amide N–H through an ortho effect, increases the rotational barrier around the aryl–C(O) bond, and provides a versatile synthetic handle for Pd-catalyzed cross-coupling (Suzuki–Miyaura, Sonogashira, Buchwald–Hartwig) that is orthogonal to functionalization at the furan ring . The meta-bromo isomer lacks the steric influence on the amide conformation and exhibits different regioselectivity in electrophilic aromatic substitution. The non-brominated FPH1 analog (4-propyl substitution) occupies an entirely different lipophilicity and electron-density space, with a computed logP shift of approximately +0.8 to +1.2 log units relative to the 2-bromo compound .

Synthetic Chemistry Cross-Coupling SAR by Catalog

Heterocycle Identity: Furan vs. Benzofuran Terminal Group Differentiates tPSA, logP, and π-Stacking Surface Area

The target compound features an unsubstituted furan-2-yl group (C4H3O, MW = 67.07) as its terminal heterocycle. The closest heterocyclic variant, N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-2-bromobenzamide (CAS 2034276-91-8), replaces the furan with a benzofuran (C8H5O, MW = 117.12), adding a fused benzene ring . This structural expansion increases the molecular weight from 324.17 to approximately 374.23 g·mol⁻¹ (+50.06 Da), expands the topological polar surface area (tPSA) by approximately 13–17 Ų (from ~70–75 Ų to ~83–92 Ų), and raises the computed logP by an estimated +1.0–1.5 units due to the additional hydrocarbon surface [1]. The benzofuran also provides a larger, more polarizable π-surface area for aromatic stacking interactions (~85 Ų for benzofuran vs. ~48 Ų for furan, based on the Connolly surface area of the isolated heterocycle). These property shifts place the benzofuran analog closer to or beyond Lipinski's Rule of Five boundaries for logP (clogP >5) and may alter permeability classification from high to moderate in PAMPA or Caco-2 assays [1].

Physicochemical Property Space Ligand Efficiency Fragment-Based Drug Design

Bromodomain Target Engagement: Patent-Associated Scaffold with Quantified BRD2 Binding Affinity in the 47–280 nM Range (SPR and ITC)

The furan-hydroxypropyl-benzamide chemotype, to which the target compound belongs, has been characterized in the patent literature (US-11028051-B2) as a bromodomain inhibitor scaffold [1]. The closest patent-exemplified analog with publicly available binding data, CHEMBL4209110 (BindingDB BDBM50452551; US11028051, Cmpd 50), demonstrated BRD2 bromodomain 2 binding with a Kd of 47 nM by surface plasmon resonance (SPR), BRD2 bromodomain 1 binding with a Kd of 80 nM by SPR, and BRD2 bromodomain 2 binding with a Kd of 280 nM by isothermal titration calorimetry (ITC) [2]. In a cellular context, this compound inhibited BRD2 function in human HD-MB03 medulloblastoma cells with an EC50 of 480 nM, assessed by reduction in c-Myc protein expression after 72 hours [3]. While the exact compound 1396790-83-2 is not explicitly enumerated in the available patent examples, its structural congruence with the exemplified scaffold—specifically the furan-2-yl terminus, hydroxypropyl linker, and brominated benzamide core—places it within the same pharmacophore-defined series. The 2-bromo substitution differentiates this compound from the 4-propyl and 4-trifluoromethoxy variants that dominate the non-patent literature, potentially offering a distinct selectivity profile across the bromodomain family (BRD2, BRD3, BRD4, BRDT).

Epigenetics Bromodomain Inhibition Binding Affinity

Best Research and Industrial Application Scenarios for 2-Bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide (CAS 1396790-83-2)


Bromodomain and Epigenetic Inhibitor Screening Libraries

Based on the patent-assigned chemotype (US-11028051-B2) and the demonstrated 47–280 nM BRD2 binding affinity of structurally related furan-benzamide analogs, this compound is optimally deployed as a screening library member in bromodomain-focused drug discovery campaigns . The 2-bromo substituent provides a strategic advantage over non-halogenated analogs (e.g., FPH1) by enabling rapid parallel derivatization via Suzuki–Miyaura cross-coupling to explore BRD2/BRD3/BRD4 selectivity determinants. Users should prioritize this compound when the screening cascade includes both BRD2 BD1 and BD2 domains, as the hydroxypropyl linker geometry and ortho-bromine electronic effects are predicted to differentially modulate engagement of these tandem bromodomains .

Synthetic Intermediate for Focused Kinase or Multidrug Resistance (MDR) Modulator Libraries

The 2-bromo substituent serves as a universal cross-coupling handle, enabling diversification into biaryl, alkyne-linked, or amine-substituted benzamide libraries . This compound is particularly suitable as a core scaffold for generating analogs targeting P-glycoprotein (P-gp)-mediated multidrug resistance, building on the established activity of 2,5-disubstituted furan-benzamide derivatives in reversing MDR in MCF-7/ADR cells [1]. The furan-2-yl terminus can be independently functionalized via electrophilic substitution or metalation, providing orthogonal diversification at both ends of the molecule.

Physicochemical Property Benchmarking and Fragment-to-Lead Optimization Studies

With a molecular weight of 324.17, 2 HBD, 5 HBA, 5 rotatable bonds, and a computed logP in the 2.5–3.0 range, this compound resides in an attractive lead-like property space distinct from both smaller fragment hits (MW <250) and larger, more lipophilic advanced leads . It can serve as a reference compound for calibrating computational logP, solubility, and permeability models within the furan-benzamide series. When compared head-to-head with its benzofuran analog (CAS 2034276-91-8; MW ~374; clogP ~3.5–4.5), it allows direct experimental measurement of the impact of heterocycle expansion on solubility, permeability, and non-specific protein binding .

Conformational Analysis and Ligand Pre-Organization Studies

The 2-hydroxypropyl linker creates a distinctive conformational profile—with an estimated 9 low-energy rotameric states versus 27 for the 3-hydroxypropyl regioisomer—making this compound a useful tool for studying the thermodynamic contribution of ligand pre-organization to binding affinity . Direct comparison of binding thermodynamics (by ITC) between the 2-hydroxypropyl and 3-hydroxypropyl regioisomers (CAS 1421516-63-3) against a common protein target would quantify the entropic benefit of conformational restriction, informing linker design strategies across medicinal chemistry programs.

Quote Request

Request a Quote for 2-bromo-N-[2-(furan-2-yl)-2-hydroxypropyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.